![molecular formula C10H13NO3S B1303678 3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid CAS No. 338982-37-9](/img/structure/B1303678.png)

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

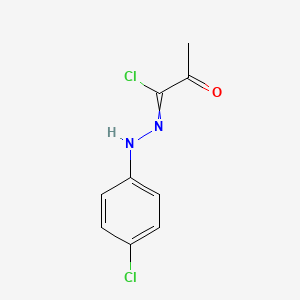

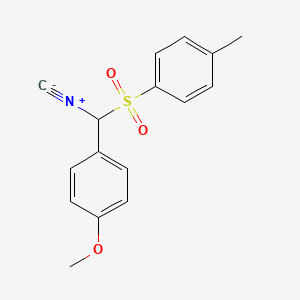

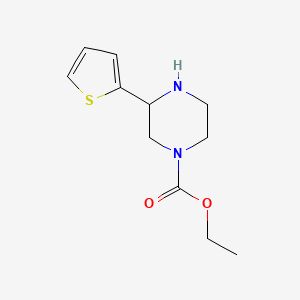

“3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid” is a unique chemical compound. It has an empirical formula of C10H13NO3S and a molecular weight of 227.28 . The SMILES string for this compound is CC©©C(=O)Nc1ccsc1C(O)=O .

Molecular Structure Analysis

The molecular structure of “3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid” can be represented by the InChI string 1S/C10H13NO3S/c1-10(2,3)9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) . This indicates that the compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and an amide functional group, which is derived from a carboxylic acid by replacement of a hydroxyl group (-OH) with an amino group (-NH2).Wissenschaftliche Forschungsanwendungen

Application in Peptide Synthesis

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid has been utilized in peptide synthesis, particularly in the construction of peptides from α-hydroxy carboxylic acids and repetitive α-aminoisobutyric-acid (Aib) units. This application is evident in the synthesis of cyclic depsipeptides, demonstrating its utility in creating complex molecular structures (Obrecht & Heimgartner, 1987).

Modification of Polymeric Compounds

This compound plays a significant role in the modification of polymeric compounds. For instance, it's used in radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified through condensation reactions. These modified polymers exhibit enhanced thermal stability and have shown promising biological activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).

Unnatural Amino Acid in Medicinal Chemistry

As an unusual amino acid, it is fundamental in modern medicinal chemistry. Its unique three-dimensional structure and high degree of functionality make it invaluable for the synthesis of complex molecules and as components of peptidomimetic drugs (Blaskovich, 2016).

Application in Polymer Synthesis

This compound has been applied in the synthesis of amides from carboxylic acids and amines. This process is significant in the creation of various polymers and materials, with potential applications in diverse fields such as material science and engineering (Lanigan, Starkov, & Sheppard, 2013).

Eigenschaften

IUPAC Name |

3-(2,2-dimethylpropanoylamino)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-10(2,3)9(14)11-6-4-5-15-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICCLOZJMBDTQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(SC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179743 |

Source

|

| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid | |

CAS RN |

338982-37-9 |

Source

|

| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2,2-Dimethyl-1-oxopropyl)amino]-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)